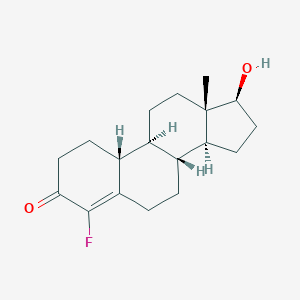

4-Fluoro-19-nortestosterone

説明

4-Fluoro-19-nortestosterone is a ketosteroid fluoro derivative used in biological studies. It acts as a testosterone reductase inhibitor and as neoplasm inhibitors in prostate cancer . Its molecular formula is C18H25FO2 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 19F NMR methodology. This method utilizes the substantial resolution and sensitivity of 19F to obtain a large number of NMR parameters, enabling structure determination of fluorinated compounds . The molecular weight of this compound is 292.4 g/mol.科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of modified steroid hormones like 4-Fluoro-19-nortestosterone involves regiospecific syntheses techniques. Dehydrogenation and axial electrophilic fluorination are crucial processes in creating variants such as 4-fluoro-17β-oestradiol. These methods provide insights into the chemical modifications and properties of steroid hormones (Neeman, Osawa, & Mukai, 1972).

Application in Biological Studies

- Studies on the effects of steroids like 19-nortestosterone on sexual behavior in rats have been conducted. These studies provide insights into the behavioral impact of such steroids, contributing to our understanding of hormonal influence on behavior (Yahr & Gerling, 1978).

Metabolic and Pharmacological Research

- Research into the metabolic pathways of 19-nortestosterone and its derivatives in human subjects has been conducted. This includes studies on how it is transformed in the body and its potential therapeutic applications, for instance in breast cancer treatment (Engel, Alexander, & Wheeler, 1958).

Analytical Chemistry and Residue Analysis

- Development of analytical methods, such as time-resolved fluoroimmunoassay, has been crucial in determining 19-nortestosterone residues in various tissues. This research is significant for residue analysis in fields like aquaculture (Li, Huo, Chu, & Xu, 2007).

Implications in Endocrinology and Reproductive Health

- Clinical trials have been conducted using derivatives of 19-nortestosterone for male fertility regulation. Understanding the hormonal effects on fertility contributes to the development of contraceptives and fertility treatments (Knuth, Behre, Belkien, Bents, & Nieschlag, 1985).

将来の方向性

Future research could focus on the development of sensitive detection methods for 19-nortestosterone and its derivatives in various samples, such as animal urine . Additionally, the development of new therapeutic agents for the treatment of hormone-mediated illnesses could be a promising direction .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHHFFZDPMQQM-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940296 | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-31-8 | |

| Record name | 4-Fluoro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

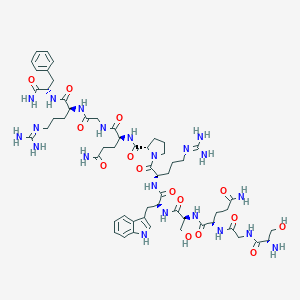

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

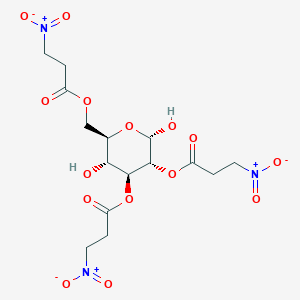

Feasible Synthetic Routes

Q1: How does 4-fluoro-19-nortestosterone interact with the active site of Δ5‐3‐ketosteroid isomerase?

A: The research demonstrates that this compound, acting as a competitive inhibitor, binds to the active site of the Y140 KSI mutant. This mutant retains Tyrosine-14 (Tyr-14) as the sole tyrosine residue, crucial for catalytic activity. Upon binding, significant shifts in the vinyl and carbonyl stretching frequencies of this compound are observed in the UV resonance Raman (UVRR) spectra. Specifically, the vinyl and carbonyl stretching frequencies decrease by 18 cm−1 and 27 cm−1, respectively, compared to their values in solution. These spectral changes, absent when bound to the inactive Y14F mutant, are attributed to the polarization of the enone moiety of this compound. This polarization arises from the proximity of the negatively charged Aspartate-38 (Asp-38) residue to the vinyl group and the hydrogen bond between Tyr-14 and the 3-carbonyl oxygen of the inhibitor [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)